Deoxyenterocin Exhibits Superior Anti-H1N1 Viral Inhibition Compared to Ribavirin Control
Deoxyenterocin (5-deoxyenterocin) demonstrated 60.6% inhibition of influenza A H1N1 virus cytopathic effect at 50 μg/mL, surpassing the 45.3% inhibition observed with the clinical antiviral ribavirin at the same concentration [1]. This direct comparison highlights its potent antiviral activity in vitro.
| Evidence Dimension | Anti-H1N1 virus activity (% inhibition of cytopathic effect) |
|---|---|
| Target Compound Data | 60.6% |
| Comparator Or Baseline | Ribavirin, 45.3% |
| Quantified Difference | Deoxyenterocin exhibits 15.3% greater inhibition than ribavirin. |
| Conditions | In vitro, 50 μg/mL concentration, influenza A H1N1 virus. |
Why This Matters
This evidence positions deoxyenterocin as a potential lead for antiviral development, particularly where ribavirin's efficacy is limited or resistance is a concern.
- [1] Liu H, et al. Phenolic polyketides from the marine alga-derived Streptomyces sp. OUCMDZ-3434. Tetrahedron. 2017;73(36):5451-5455. View Source
